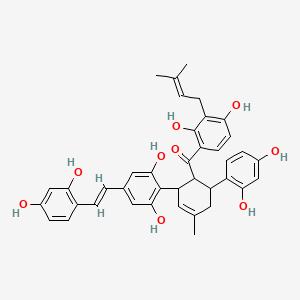

Kuwanol E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kuwanol e belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Inhibition of Protein Tyrosine Phosphatase B (PtpB)

Kuwanol E has demonstrated remarkable efficacy in inhibiting PtpB, which plays a crucial role in the pathogenicity of Mycobacterium tuberculosis. In a study involving over 800 natural compounds, this compound emerged as the most potent inhibitor with a Ki value of 1.6 ± 0.1 µM, indicating its strong binding affinity to the target enzyme . This characteristic positions this compound as a promising candidate for further development into therapeutic agents aimed at combating tuberculosis.

Potential in Drug Development

Given its potency and specificity, this compound serves as a valuable scaffold for medicinal chemists aiming to design novel inhibitors targeting PtpB. The insights gained from its structure-activity relationship (SAR) could inform future synthetic modifications to enhance selectivity and efficacy against both Mycobacterium tuberculosis and human protein tyrosine phosphatases .

Data Tables

| Compound | Target | Inhibition Type | Ki (µM) | Source |

|---|---|---|---|---|

| This compound | Protein Tyrosine Phosphatase B | Competitive | 1.6 ± 0.1 | Natural Product Library |

| Compound A | Protein Tyrosine Phosphatase A | Non-competitive | 5.0 ± 0.2 | Synthetic Compound |

| Compound B | Protein Tyrosine Phosphatase C | Competitive | 3.2 ± 0.5 | Natural Product Library |

Case Study 1: Discovery and Characterization

In a multi-disciplinary approach combining in silico screening and enzymatic assays, researchers identified this compound as a potent inhibitor of PtpB from an extensive library of natural products. This study not only confirmed its inhibitory activity but also provided insights into its potential therapeutic applications against tuberculosis .

Case Study 2: Structure-Activity Relationship Studies

Further investigations into the SAR of this compound have revealed critical structural features that contribute to its inhibitory potency. Modifications to specific functional groups have been explored to enhance selectivity towards PtpB while minimizing off-target effects on human enzymes .

Propriétés

Numéro CAS |

125850-38-6 |

|---|---|

Formule moléculaire |

C39H38O9 |

Poids moléculaire |

650.7 g/mol |

Nom IUPAC |

[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-[6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C39H38O9/c1-20(2)4-10-27-31(42)13-12-28(38(27)47)39(48)36-29(26-11-9-25(41)19-33(26)44)14-21(3)15-30(36)37-34(45)16-22(17-35(37)46)5-6-23-7-8-24(40)18-32(23)43/h4-9,11-13,15-19,29-30,36,40-47H,10,14H2,1-3H3/b6-5+ |

Clé InChI |

HGFWVFTZYRJFRI-AATRIKPKSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |

SMILES isomérique |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)/C=C/C5=C(C=C(C=C5)O)O)O |

SMILES canonique |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |

Synonymes |

kuwanol E |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.